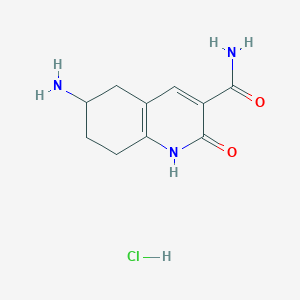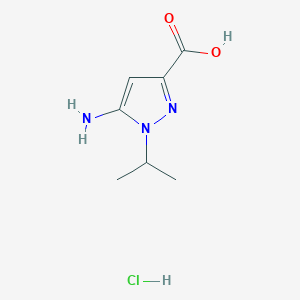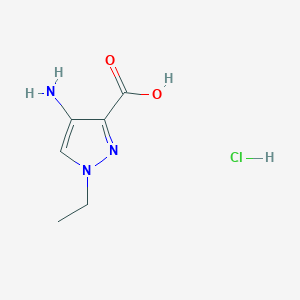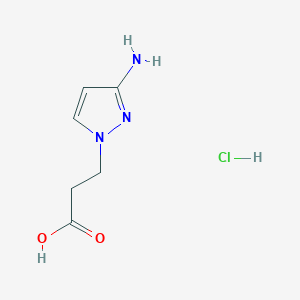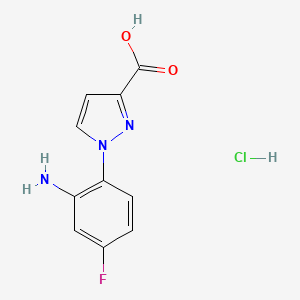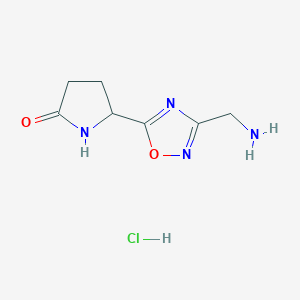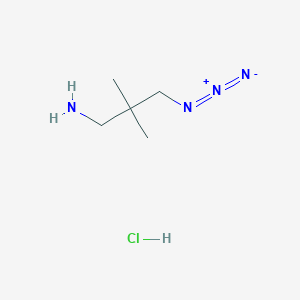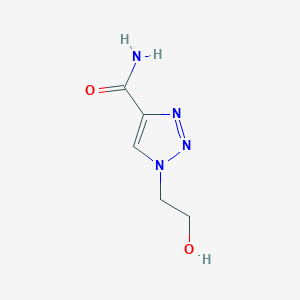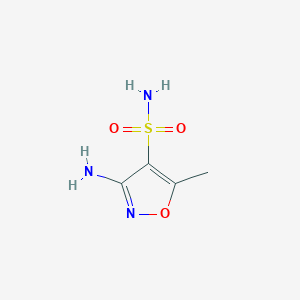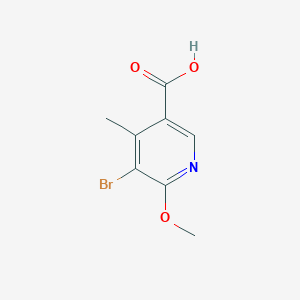![molecular formula C7H18Cl2N2O B1382208 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol dihydrochloride CAS No. 1803600-30-7](/img/structure/B1382208.png)
2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol dihydrochloride
説明
2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol dihydrochloride is a chemical compound with the molecular formula C7H16N2O·2HCl. It is known for its applications in various fields, including medicinal chemistry and biochemical research. This compound is characterized by the presence of both amino and hydroxyl functional groups, making it a versatile intermediate in synthetic chemistry.
科学的研究の応用
2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol dihydrochloride is widely used in scientific research due to its unique chemical properties:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol dihydrochloride typically involves the reaction of cyclopropylamine with 2-chloroethanol in the presence of a base, followed by the addition of ethylenediamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The final product is then converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Purification steps such as crystallization or chromatography are employed to isolate the final product.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include substituted amines, alcohols, and ketones, which can be further utilized in various chemical syntheses.
作用機序
The mechanism of action of 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol dihydrochloride involves its interaction with biological molecules through its amino and hydroxyl groups. These functional groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The compound may also act as a ligand, binding to specific receptors or enzymes and modulating their activity.
類似化合物との比較
2-[(2-Aminoethyl)amino]ethanol: Lacks the cyclopropyl group, resulting in different chemical reactivity and biological activity.
Cyclopropylamine: Contains the cyclopropyl group but lacks the additional amino and hydroxyl groups, limiting its versatility.
Ethanolamine: Similar in structure but lacks the cyclopropyl and additional amino groups, affecting its chemical properties.
Uniqueness: 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol dihydrochloride is unique due to the presence of both cyclopropyl and aminoethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
特性
IUPAC Name |
2-[2-aminoethyl(cyclopropyl)amino]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c8-3-4-9(5-6-10)7-1-2-7;;/h7,10H,1-6,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMVIDAKYOZFIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCN)CCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B1382127.png)
